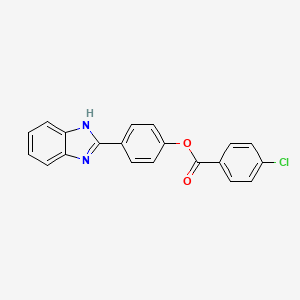
4-(1H-benzimidazol-2-yl)phenyl 4-chlorobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1H-benzimidazol-2-yl)phenyl 4-chlorobenzoate is a compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, combines the benzimidazole moiety with a chlorobenzoate group, which may enhance its biological activity and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-benzimidazol-2-yl)phenyl 4-chlorobenzoate can be achieved through a one-pot condensation reaction. This involves the reaction of a novel aldehyde with benzil and ammonium acetate in glacial acetic acid . The product is then characterized using techniques such as FTIR, 1H NMR, and 13C NMR .
Another method involves the microwave-assisted synthesis of 4-(1H-benzimidazol-2-yl)aniline, which is then reacted with 4-chlorobenzoic acid to form the desired compound . This method uses polyphosphoric acid (PPA) as a cyclodehydrating agent and involves heating the mixture at specific irradiation power .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
化学反応の分析
Types of Reactions
4-(1H-benzimidazol-2-yl)phenyl 4-chlorobenzoate can undergo various types of chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized to form corresponding N-oxides.
Reduction: Reduction of the nitro group (if present) to an amine group.
Substitution: Halogen substitution reactions, particularly involving the chlorine atom on the benzoate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzimidazole derivatives.
科学的研究の応用
4-(1H-benzimidazol-2-yl)phenyl 4-chlorobenzoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral activities.
作用機序
The mechanism of action of 4-(1H-benzimidazol-2-yl)phenyl 4-chlorobenzoate involves its interaction with various molecular targets and pathways. The benzimidazole moiety is known to interact with proteins and enzymes, potentially inhibiting their activity . This compound may also intercalate into DNA, disrupting its function and leading to cell death . The exact molecular targets and pathways involved are still under investigation.
類似化合物との比較
Similar Compounds
4-(1H-benzo[d]imidazol-2-yl)aniline: Similar in structure but lacks the chlorobenzoate group.
4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl 4-chlorobenzoate: Another derivative with a diphenyl group instead of the benzimidazole moiety.
Uniqueness
4-(1H-benzimidazol-2-yl)phenyl 4-chlorobenzoate is unique due to the presence of both the benzimidazole and chlorobenzoate groups, which may enhance its biological activity and stability compared to similar compounds
特性
IUPAC Name |
[4-(1H-benzimidazol-2-yl)phenyl] 4-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClN2O2/c21-15-9-5-14(6-10-15)20(24)25-16-11-7-13(8-12-16)19-22-17-3-1-2-4-18(17)23-19/h1-12H,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHDWTAFENCKWEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)OC(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
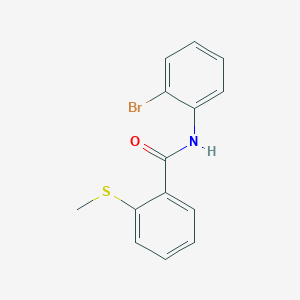
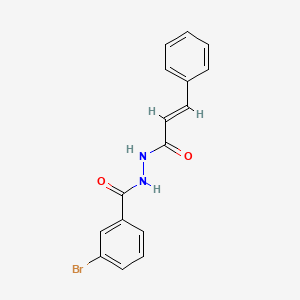
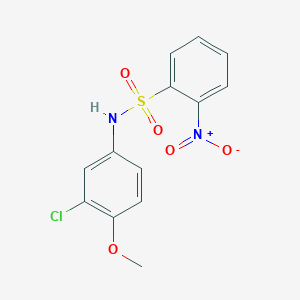
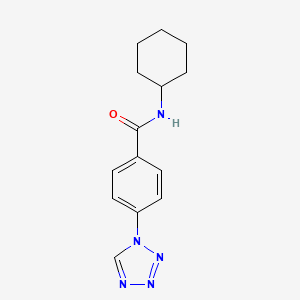
![1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(4-methylpiperazin-1-yl)thiourea](/img/structure/B5866840.png)
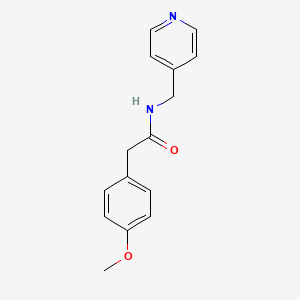
![1-[4-[(5-acetylthiophen-3-yl)methyl]thiophen-2-yl]ethanone](/img/structure/B5866853.png)
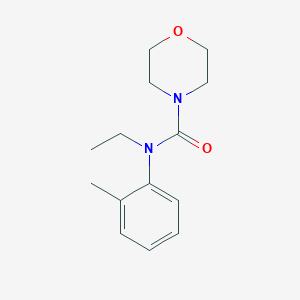
![ethyl [2-({[(4-chlorophenyl)thio]acetyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B5866874.png)
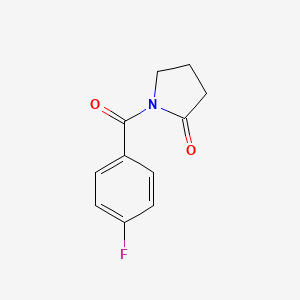
![5-Methyl-4-[(4-methylphenoxy)methyl]furan-2-carboxamide](/img/structure/B5866890.png)
![N-(1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl)-2-phenylacetamide](/img/structure/B5866897.png)
![N-(2-methylphenyl)-3-[5-(2-nitrophenyl)-2-furyl]acrylamide](/img/structure/B5866910.png)
![N,N-dimethyl-3-(8-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide](/img/structure/B5866912.png)
